4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 922080-47-5
VCID: VC6598490
InChI: InChI=1S/C16H15BrN2O3S/c1-19-15-8-5-13(10-11(15)2-9-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-8,10,18H,2,9H2,1H3
SMILES: CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Molecular Formula: C16H15BrN2O3S
Molecular Weight: 395.27

4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

CAS No.: 922080-47-5

Cat. No.: VC6598490

Molecular Formula: C16H15BrN2O3S

Molecular Weight: 395.27

* For research use only. Not for human or veterinary use.

4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide - 922080-47-5

Specification

CAS No. 922080-47-5
Molecular Formula C16H15BrN2O3S
Molecular Weight 395.27
IUPAC Name 4-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Standard InChI InChI=1S/C16H15BrN2O3S/c1-19-15-8-5-13(10-11(15)2-9-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-8,10,18H,2,9H2,1H3
Standard InChI Key BJPNGUMYVJXWQY-UHFFFAOYSA-N
SMILES CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

4-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS: 922080-47-5) is a brominated sulfonamide derivative featuring a tetrahydroquinoline scaffold. Its molecular formula is C₁₆H₁₅BrN₂O₃S, with a molecular weight of 395.27 g/mol. The IUPAC name, 4-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide, reflects its substitution pattern: a bromine atom at the para position of the benzene ring and a 1-methyl-2-oxo-tetrahydroquinolin-6-yl group attached via a sulfonamide linkage.

Key Structural Attributes:

  • Tetrahydroquinoline Core: A partially saturated quinoline ring system with a ketone at position 2 and a methyl group at position 1.

  • Sulfonamide Bridge: Connects the tetrahydroquinoline moiety to the brominated benzene ring, enhancing hydrogen-bonding potential.

  • Bromine Substituent: Introduces steric and electronic effects, potentially influencing reactivity and bioactivity.

The SMILES string CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br and InChIKey BJPNGUMYVJXWQY-UHFFFAOYSA-N provide unambiguous representations of its structure.

Synthesis and Preparation

The synthesis of 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves multi-step reactions, typically beginning with the formation of the tetrahydroquinoline core followed by sulfonylation.

Step 1: Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is synthesized via cyclization reactions. For example, a Friedländer synthesis between 2-aminobenzaldehyde derivatives and ketones can yield the quinoline backbone, which is subsequently hydrogenated to produce the tetrahydroquinoline.

Step 3: Purification and Characterization

The crude product is purified via recrystallization or column chromatography. Structural confirmation relies on spectroscopic techniques:

  • IR Spectroscopy: Peaks at ~1,350 cm⁻¹ (S=O stretching) and ~3,300 cm⁻¹ (N-H stretching) .

  • NMR Spectroscopy: Distinct signals for the methyl group (~δ 3.0 ppm), aromatic protons (~δ 6.5–8.0 ppm), and sulfonamide NH (~δ 7.4 ppm) .

Physicochemical Properties

While solubility data for this specific compound are unavailable, analogs with similar structures exhibit logP values of 2.4–3.0, indicating moderate lipophilicity . Key properties include:

PropertyValue/DescriptionSource
Molecular Weight395.27 g/mol
Hydrogen Bond Donors2 (sulfonamide NH)
Hydrogen Bond Acceptors6 (S=O, ketone, sulfonamide)
Polar Surface Area~65–70 Ų

The bromine atom increases molecular weight and may enhance halogen bonding interactions in biological systems.

Comparative Analysis with Structural Analogues

To contextualize its properties, 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is compared to two analogs:

Compound A: 2-Bromo-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzene-1-Sulfonamide

  • Difference: Lacks the 1-methyl group on the tetrahydroquinoline .

  • Impact: Reduced steric hindrance may increase solubility (logP = 2.43 vs. ~3.0) .

Compound B: 6-Bromo-1-Methyl-1,2,3,4-Tetrahydroquinolin-2-One

  • Difference: Replaces the sulfonamide with a simple bromine substituent.

  • Impact: Lower molecular weight (265.15 g/mol) but diminished hydrogen-bonding capacity.

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